molecular formula C6H10Br2N2 B3417597 1-(3-Bromopropyl)-1H-imidazole hydrobromide CAS No. 109914-45-6

1-(3-Bromopropyl)-1H-imidazole hydrobromide

Cat. No. B3417597
CAS RN: 109914-45-6
M. Wt: 269.97 g/mol
InChI Key: WACWYHYMHYGGKP-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-1H-imidazole hydrobromide, also known as BrPIM, is a chemical compound that has been used in various scientific research studies. Its chemical formula is C6H9BrN2.HBr, and its molecular weight is 249.98 g/mol. BrPIM is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

CO2 Capture and Ionic Liquids

One significant application of imidazole derivatives is in the creation of task-specific ionic liquids for CO2 capture. For instance, the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, followed by anion exchange, yields a new room temperature ionic liquid. This liquid efficiently sequesters CO2 as a carbamate salt, demonstrating a nonvolatile, water-independent, and recyclable approach for CO2 capture comparable to commercial amine sequestering agents (Bates et al., 2002).

Corrosion Inhibition

Research has shown that imidazolium-based ionic liquids, including those synthesized from bromopropyl-imidazole derivatives, act as effective corrosion inhibitors for metals. These inhibitors offer a mix of physical and chemical adsorption onto metal surfaces, providing a protective layer against corrosion in acidic environments. This application is crucial for extending the lifespan of metal components in industrial systems (Hajjaji et al., 2021).

Antimicrobial Agents

The synthesis of novel imidazoles from bromopropyl-imidazole derivatives has been explored for their potent antimicrobial properties. These compounds are synthesized by reacting substituted imidazole with bromine, producing derivatives with significant activity against various microorganisms, including fungi and bacteria. This application highlights the potential of imidazole derivatives in developing new antimicrobial drugs (Narwal et al., 2012).

Intracellular Drug Delivery Systems

Imidazole derivatives synthesized from bromopropyl-imidazole are investigated for their application in pH-sensitive intracellular drug delivery systems. These polymers, designed to respond to pH changes, can efficiently deliver drugs within the cellular environment, showcasing their potential in targeted therapy and controlled drug release. Such systems are pivotal in enhancing the efficacy and specificity of treatments (Seo & Kim, 2006).

Organic Synthesis and Material Science

Imidazole derivatives are foundational in synthesizing complex organic molecules and materials. They serve as key intermediates in creating various heterocyclic compounds, which have wide applications in pharmaceuticals, agrochemicals, and material science. These derivatives facilitate the development of novel compounds with enhanced properties, such as improved stability, bioactivity, and catalytic efficiency, underscoring their importance in advancing chemical research and development (Joo et al., 2010).

Mechanism of Action

Target of Action

It’s commonly used as a reagent to introduce a propylamine group to the molecular skeleton .

Mode of Action

The compound interacts with its targets by introducing a propylamine group to the molecular skeleton . This can lead to changes in the structure and function of the target molecules, affecting their activity and interactions with other molecules.

Result of Action

The molecular and cellular effects of 1-(3-Bromopropyl)-1H-imidazole hydrobromide’s action depend on the specific targets and pathways it affects. The compound has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Bromopropyl)-1H-imidazole hydrobromide . .

properties

IUPAC Name

1-(3-bromopropyl)imidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c7-2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACWYHYMHYGGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622474
Record name 1-(3-Bromopropyl)-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-1H-imidazole hydrobromide

CAS RN

144385-79-5, 109914-45-6
Record name 1-(3-Bromopropyl)-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropyl)-1H-imidazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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